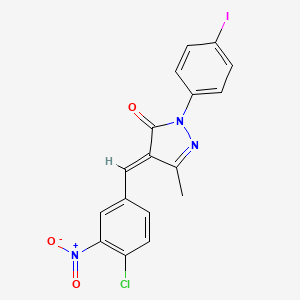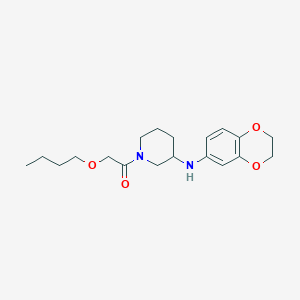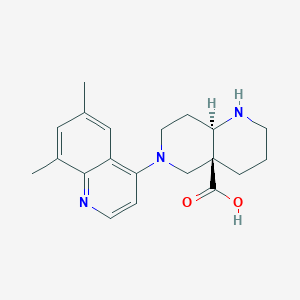![molecular formula C18H23NO5 B5453715 2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B5453715.png)
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the phenylcarbamoyl intermediate: This involves the reaction of 4-aminobenzoic acid with isopropyl chloroformate under basic conditions to form 4-[(Propan-2-yloxy)carbonyl]aniline.
Cyclohexane ring functionalization: Cyclohexanecarboxylic acid is then reacted with the phenylcarbamoyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylcarbamoyl derivatives.
科学的研究の応用
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: Used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring can provide structural stability and enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
4-[(Propan-2-yloxy)carbonyl]aniline: Contains the phenylcarbamoyl group but lacks the cyclohexane ring.
Uniqueness
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring and the phenylcarbamoyl group, which provides a distinct set of chemical and physical properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[(4-propan-2-yloxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-11(2)24-18(23)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(21)22/h7-11,14-15H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRKZUOAPFAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5453634.png)
![1-[1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5453641.png)
![6-[2-(4-methoxyphenyl)vinyl]-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5453645.png)
![3-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B5453649.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}ethane-1,2-diamine](/img/structure/B5453653.png)
![(4E)-3-methyl-4-[(4-prop-2-ynoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B5453661.png)
![2-methyl-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzene-1,3-diol](/img/structure/B5453662.png)


![(3R*,3aR*,7aR*)-N-(2-furylmethyl)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5453674.png)
![3-isopropyl-7-(2-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B5453682.png)


![(2E)-2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5453733.png)
